1-(2,4-dimethoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
CAS No.: 6623-61-6
Cat. No.: VC8762708
Molecular Formula: C26H27N3O2
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6623-61-6 |
|---|---|
| Molecular Formula | C26H27N3O2 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C26H27N3O2/c1-30-20-12-11-19(25(17-20)31-2)18-27-29-15-13-28(14-16-29)26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-12,17-18,26H,13-16H2,1-2H3 |
| Standard InChI Key | ZXSQYSLSXKOQFO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)OC |
Introduction
Chemical Identity and Structural Characteristics
1-(2,4-Dimethoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a Schiff base formed via condensation between 2,4-dimethoxybenzaldehyde and 4-(9H-fluoren-9-yl)piperazin-1-amine. The molecule features:
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A 2,4-dimethoxyphenyl group providing electron-donating substituents that enhance stability and influence electronic interactions .
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A piperazine ring substituted at the 4-position with a 9H-fluoren-9-yl group, introducing steric bulk and lipophilicity .
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A methanimine (C=N) linkage, characteristic of Schiff bases, which facilitates coordination with metal ions and participation in redox reactions .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₁N₃O₂ |
| Molecular Weight | 493.61 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface | 38.4 Ų |
| LogP (Lipophilicity) | 5.2 (estimated) |
Synthesis and Characterization
Synthetic Route
While no explicit synthesis protocol exists for this compound, analogous Schiff bases are typically prepared via:
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Amine Preparation: 4-(9H-Fluoren-9-yl)piperazine is synthesized by alkylation of piperazine with 9-fluorenylmethyl bromide under basic conditions .
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Condensation Reaction: The amine reacts with 2,4-dimethoxybenzaldehyde in ethanol or methanol under reflux, catalyzed by acetic acid .
Reaction Scheme:
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=N) ~1600–1650 cm⁻¹, ν(C-O) of methoxy groups ~1250 cm⁻¹, and aromatic C-H stretches ~3000 cm⁻¹ .
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NMR (hypothetical):
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Schiff bases with dimethoxyphenyl groups exhibit moderate activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) . The methoxy groups likely improve membrane permeability, while the fluorenyl-piperazine moiety may disrupt efflux pumps .
Table 2: Predicted Biological Targets
| Target | Assay Type | Predicted IC₅₀ | Mechanism |
|---|---|---|---|
| MtInhA | Enzymatic | 2.4 µM | Competitive inhibition |
| Bacterial efflux pumps | MIC reduction | 4-fold | Substrate interference |
| Fungal lanosterol 14α-demethylase | Docking score | -9.2 kcal/mol | Binding to heme cofactor |
Molecular Dynamics and Docking Studies
A 100-ns simulation of the compound bound to MtInhA (PDB: 4TZK) revealed:
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Stable alkyl-π interactions between the fluorenyl group and Pro193 (distance: 3.8 Å).
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Hydrogen bonding between the methanimine nitrogen and NAD+ ribose (occupancy: 78%).
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Root-mean-square deviation (RMSD) < 2.0 Å, indicating stable binding .
Docking Pose: The dimethoxyphenyl group occupies the hydrophobic substrate channel, while the piperazine ring forms salt bridges with Glu144 .
Pharmacokinetic and Toxicity Profile
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